IRX4204 - 220619-73-8

IRX4204

Catalog Number: EVT-271945
CAS Number: 220619-73-8
Molecular Formula: C24H32O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRX4204 is a second-generation rexinoid, classified as a potent and highly selective agonist of the retinoid X receptors (RXRs) [, , , ]. Rexinoids are a class of chemical compounds that bind to and activate RXRs. RXRs are nuclear receptors that play crucial roles in regulating gene expression by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and others [, , ]. IRX4204 displays high selectivity for RXRs and minimal binding affinity for other nuclear receptors like RARs, PPARs, LXRs, and FXR [, , , ].

IRX4204's role in scientific research stems from its ability to selectively activate RXR-mediated signaling pathways, influencing gene expression and cellular processes involved in various physiological and pathological conditions. It serves as a valuable tool for investigating the role of RXRs in areas such as cancer biology, immunology, metabolism, and neurodegenerative diseases [, , , , , , , ].

Synthesis Analysis

While specific details of IRX4204's synthesis are not extensively discussed in the provided papers, it is known to be a synthetic compound [, ]. General synthetic approaches to rexinoids typically involve multi-step organic synthesis, utilizing various reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of IRX4204 features a cyclopropyl group in its side chain, contributing to its locked 9-cis-oid conformation, which prevents binding to RARs []. This structural feature contributes to its enhanced selectivity for RXRs compared to first-generation rexinoids like bexarotene [, ].

Mechanism of Action

IRX4204 exerts its biological effects by selectively binding to and activating RXRs [, , , ]. This activation leads to the formation of RXR homodimers or heterodimers with other nuclear receptors, primarily PPARs [, ]. These complexes bind to specific DNA sequences called retinoid X response elements (RXREs) located in the promoter regions of target genes []. The binding of RXR complexes to RXREs modulates the transcription of these genes, ultimately altering cellular processes like cell growth, differentiation, apoptosis, and immune responses [, ].

Applications

a) Cancer Research:

  • Breast Cancer: IRX4204 inhibits the growth of HER2-positive breast cancer cell lines, including those resistant to trastuzumab and lapatinib []. It demonstrates synergy with HER2-targeted therapies, suggesting potential for overcoming resistance in HER2-positive breast cancer [, ]. Additionally, IRX4204 effectively delays tumor formation in Brca1-deficient mouse models, partly by modulating the anti-tumor immune response [].
  • Lung Cancer: IRX4204, in combination with erlotinib, exhibits efficacy in targeting distinct pathways in lung cancer cells []. It also demonstrates significant preventive and therapeutic effects in a mouse model of lung cancer, particularly when combined with triterpenoids [, ].
  • Prostate Cancer: IRX4204 has shown promising results in preclinical studies and a small phase I trial involving patients with taxane-resistant, castration-resistant metastatic prostate cancer [].
  • Myxoid Liposarcoma: IRX4204 potentiates the efficacy of trabectedin and pioglitazone in preclinical models of myxoid liposarcoma, showing promise as a potential combination therapy [].

b) Immunology and Autoimmune Diseases:

  • Graft-versus-Host Disease (GVHD): IRX4204 effectively attenuates acute GVHD in mice while maintaining graft-versus-leukemia responses []. It promotes regulatory T cell (Treg) generation and stability, suggesting potential for preventing GVHD in clinical settings [, ].
  • Experimental Autoimmune Encephalomyelitis (EAE): IRX4204 demonstrates efficacy in ameliorating both active and passive EAE in mice, a model for multiple sclerosis [, , ]. It promotes Treg differentiation and inhibits the development of inflammatory Th17 cells, contributing to its therapeutic effects in EAE [, ].

c) Metabolic Disorders:

  • Type 2 Diabetes: IRX4204 exhibits glucose-lowering and insulin-sensitizing effects in animal models of diabetes [, ]. Its mechanism of action involves distinct molecular events in the liver, including modulation of insulin signaling pathways and lipid metabolism [].

d) Neurodegenerative Diseases:

  • Parkinson’s Disease: IRX4204 demonstrates neuroprotective effects by promoting the survival of dopaminergic neurons in vitro and in vivo [, , ]. It exhibits brain penetrance, suggesting potential as a therapeutic agent for Parkinson's disease [, ].

Properties

CAS Number

220619-73-8

Product Name

2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl)-, (2E,4E)-

IUPAC Name

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1

InChI Key

BOOOLEGQBVUTKC-NVQSDHBMSA-N

SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

IRX4204; IRX-4204; IRX 4204; NRX4204; NRX-4204; NRX 4204; NRX194204; NRX 194204; NRX-194204; AGN194204; AGN 194204; AGN-194204; VTP 194204; VTP194204; VTP-194204.

Canonical SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.